Product packaging for 2-(1-Aminocyclopropyl)propanoic acid(Cat. No.:CAS No. 1486822-98-3)

2-(1-Aminocyclopropyl)propanoic acid

Cat. No.: B2676385
CAS No.: 1486822-98-3
M. Wt: 129.159
InChI Key: DIMQEDUDCFMHNP-UHFFFAOYSA-N
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Description

Overview of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids are amino acids that are not among the 22 proteinogenic amino acids naturally encoded in the genome of organisms for protein assembly. wikipedia.org However, nature's diversity is vast, with over 140 non-proteinogenic amino acids found in proteins (though not genetically encoded) and thousands more occurring in nature or synthesized in the laboratory. wikipedia.org These unique amino acids play crucial roles in various biological processes, acting as intermediates in biosynthesis, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.org

In the realm of chemical biology and drug discovery, NPAAs are invaluable tools. Their incorporation into peptides can fundamentally alter the drug-like properties of these molecules. nih.gov By replacing natural amino acids with NPAAs, researchers can enhance stability against enzymatic degradation, a common limitation of therapeutic peptides. nbinno.com This increased resistance to proteases can lead to a longer half-life and improved pharmacokinetic profiles, making them ideal for developing more robust peptide-based drugs. nbinno.com Furthermore, NPAAs introduce novel structural features that can optimize a drug's interaction with its biological target, leading to enhanced binding affinity and selectivity. nbinno.comnbinno.com

The Cyclopropane (B1198618) Moiety in Bioactive Molecules: Chemical and Stereochemical Considerations

The cyclopropane ring, a three-membered carbocycle, is a unique structural motif found in a wide array of both naturally occurring and synthetic compounds. researchgate.net Its presence in a molecule imparts significant and often desirable characteristics. Due to its 60° bond angles, the cyclopropyl (B3062369) group is highly strained, which influences its chemical reactivity and electronic properties. wikipedia.org This strain results in "bent bonds," giving the C-C bonds of the cyclopropane ring some character similar to a double bond. wikipedia.org

From a chemical and stereochemical perspective, the introduction of a cyclopropane moiety into a bioactive molecule offers several advantages:

Conformational Rigidity: Unlike flexible alkyl chains, the cyclopropane ring is a rigid scaffold. nbinno.com This rigidity can lock a molecule into a specific conformation that is optimal for binding to a biological target, such as an enzyme's active site or a receptor's binding pocket. nbinno.com This can lead to increased potency and selectivity of a drug. nbinno.com

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl groups, which can improve the in vivo lifetime of a drug. researchgate.net

Stereochemical Diversity: The cyclopropane ring can introduce multiple stereocenters, leading to a stereodiversified core that can be explored for optimal biological activity. researchgate.net The fixed orientation of substituents on the ring allows for precise control over the spatial arrangement of functional groups. nih.gov

The unique electronic nature of the cyclopropane ring can also influence a molecule's properties. It can act as a good donor in hyperconjugation, stabilizing adjacent carbocations. wikipedia.org This electronic feature, combined with its structural rigidity, makes the cyclopropane ring a valuable component in the design of new bioactive molecules. mdpi.comnih.gov

Structural Classification of Cyclopropyl Amino Acids (CAAs)

Cyclopropyl amino acids can be classified based on the substitution pattern of the amino and carboxyl groups on the cyclopropane ring. This classification helps in understanding their structural relationship to proteinogenic amino acids and in designing new analogs with specific conformational constraints.

Classification Description Example
α-CAAs The amino and carboxyl groups are attached to the same carbon atom of the cyclopropane ring.1-Aminocyclopropane-1-carboxylic acid (ACC)
β-CAAs The amino and carboxyl groups are attached to adjacent carbon atoms of the cyclopropane ring.2-Aminocyclopropane-1-carboxylic acid
γ-CAAs The amino and carboxyl groups are attached to carbon atoms separated by one carbon atom on the ring (1,3-substitution).3-Aminocyclopropane-1-carboxylic acid

Further complexity arises from the substitution on the ring and the stereochemistry at each chiral center. For instance, substituted β-CAAs can exist as multiple diastereomers and enantiomers, each with a unique three-dimensional structure.

Contextualization of 2-(1-Aminocyclopropyl)propanoic acid within the Broader CAA Class

This compound is a fascinating and structurally complex member of the cyclopropyl amino acid family. Based on the classification above, it can be described as an α-amino acid with a substituted cyclopropyl group at the α-carbon. The substituent on the cyclopropane ring is a methyl group, which introduces an additional stereocenter.

Specifically, the structure consists of a propanoic acid backbone where the α-carbon is also part of a cyclopropane ring. The amino group is attached to the same carbon of the cyclopropane ring as the rest of the propanoic acid chain. This arrangement makes it a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), where one of the cyclopropyl hydrogens is replaced by a methyl-bearing carbon.

The presence of multiple chiral centers and the rigid cyclopropane ring in this compound results in a highly constrained and stereochemically defined molecule. This fixed spatial arrangement of the amino, carboxyl, and methyl groups makes it a valuable building block for creating peptides and other molecules with well-defined conformations.

Academic Research Relevance and Potential Applications of Cyclopropyl Amino Acids

Cyclopropyl amino acids are of significant interest to medicinal chemists and chemical biologists due to their ability to induce conformational changes and fine-tune properties such as stability and permeability in peptides. nih.gov Their incorporation into peptide sequences has been shown to increase enzymatic stability and receptor selectivity. nih.gov

The parent compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a well-known biosynthetic precursor to the plant hormone ethylene (B1197577) and has been studied for its role in plant growth regulation. nih.govfrontiersin.org Synthetic cyclopropyl amino acids have been incorporated into active pharmaceutical ingredients (APIs) for the treatment of diseases like Hepatitis C. nih.gov

The applications of CAAs are diverse and expanding:

Drug Discovery: As components of peptidomimetics, CAAs can lead to drugs with enhanced stability and target specificity. molecularcloud.orgnih.gov

Peptide Chemistry: The rigid nature of the cyclopropane ring helps in designing peptides with specific secondary structures. nbinno.comnih.gov

Neurochemical Studies: Some CAAs have been found to be potent and selective ligands for receptors in the central nervous system. unl.pt

Biochemical Probes: Isotopically labeled CAAs can be used to study enzymatic mechanisms and metabolic pathways. researchgate.net

The continued exploration of novel CAAs like this compound promises to unlock new avenues for developing sophisticated therapeutic agents and research tools. nbinno.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO2 B2676385 2-(1-Aminocyclopropyl)propanoic acid CAS No. 1486822-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-aminocyclopropyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(5(8)9)6(7)2-3-6/h4H,2-3,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMQEDUDCFMHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 1 Aminocyclopropyl Propanoic Acid and Its Analogues

Stereoselective and Asymmetric Synthesis Approaches for Cyclopropyl (B3062369) Amino Acids

The creation of specific stereoisomers of cyclopropyl amino acids is crucial for their application in biological systems. Researchers have developed a range of stereoselective and asymmetric strategies to control the configuration of the chiral centers within these molecules.

Chiral Auxiliary-Mediated Strategies in Cyclopropane (B1198618) Construction

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. In the context of CAA synthesis, chiral auxiliaries can be attached to an olefinic precursor to control the facial selectivity of the cyclopropanation reaction. For example, the asymmetric cyclopropanation of cinnamoyl amides derived from amino acids has been achieved using a palladium acetate (B1210297) catalyst. researchgate.net The diastereomeric excess in these reactions is influenced by the solvent and temperature, and the chiral auxiliary can often be recovered after acid hydrolysis. researchgate.net

Another powerful class of auxiliaries is the Evans oxazolidinones. These are widely used to direct stereoselective alkylations, aldol (B89426) reactions, and other bond-forming reactions, including cyclopropanation, by effectively shielding one face of the enolate. wikipedia.org Similarly, pseudoephedrine can serve as a chiral auxiliary. When reacted with a carboxylic acid, it forms an amide whose α-proton can be selectively removed to form an enolate. The subsequent reaction is directed by the stereochemistry of the pseudoephedrine backbone. wikipedia.org

Asymmetric Catalysis in the Formation of Substituted Cyclopropyl Amines and Acids

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. For the synthesis of cyclopropyl amino acids, transition metal catalysts, particularly those based on rhodium, ruthenium, and copper, are prominent.

Catalyst SystemSubstrate TypeProduct TypeKey Feature
Chiral (Salen)Ru(II)Olefintrans-Cyclopropyl β-amino acidExcellent enantioselectivity scilit.comfigshare.com
Chiral Nickel/pyboxRacemic NHP esterProtected dialkyl carbinamineEnantioconvergent coupling nih.gov
Rh(II) catalystα-nitroesters and olefinNitrocyclopropane (B1651597) carboxylatePrecursor for α-amino esters researchgate.net

Enzyme-Mediated Stereoselective Transformations in CAA Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. mdpi.com Enzymes like lipases, transaminases, and alcohol dehydrogenases are increasingly used for the synthesis of chiral molecules. researchgate.netmdpi.com

In the context of CAAs, enzymes can be employed in several ways. Lipases are effective for the kinetic resolution of racemic alcohols or esters, which may be precursors to the target amino acid. researchgate.net Imine reductases (IREDs) and other amine dehydrogenases can catalyze the stereoselective reductive amination of a ketone to form a chiral amine. nih.gov For instance, a three-component strategy has been developed combining a biocatalytic aldol reaction with an IRED-catalyzed reductive amination to produce amino-diols and amino-polyols stereoselectively from prochiral aldehydes, hydroxy ketones, and amines. nih.gov While not directly forming the cyclopropane ring, these enzymatic methods are crucial for preparing enantiopure precursors or for resolving racemic CAA mixtures.

Diastereoselective Synthesis via Nickel(II) Complexes

Chiral nickel(II) complexes have emerged as powerful tools for the asymmetric synthesis of non-proteinogenic amino acids. researchgate.net These complexes, typically derived from a Schiff base of a chiral amine (like (S)-o-[(N-benzylprolyl)amino]benzophenone) and glycine (B1666218), serve as chiral equivalents of the simplest amino acid.

The complex can be deprotonated to form a nucleophilic nickel-glycinate enolate, which then undergoes diastereoselective reactions with various electrophiles. For the synthesis of CAA analogues, this methodology can be applied in Michael addition reactions. The chiral Ni(II) complex directs the addition to an electrophilic olefin, establishing the stereochemistry of the resulting product. researchgate.netrsc.org This strategy has been successfully applied to synthesize a variety of α- and β-amino acids, including glutamic acid derivatives and β-substituted tryptophans, with high stereocontrol. researchgate.net The auxiliary can be subsequently removed under acidic conditions to yield the desired amino acid.

Table 1: Asymmetric Reactions Mediated by Chiral Nickel(II) Complexes

Reaction Type Electrophile Product Type
Asymmetric Mannich Reaction Imines α,β-diamino acids researchgate.net
Asymmetric Michael Addition α,β-Unsaturated esters γ-substituted-α,β-diaminobutyric acids researchgate.net
Allylic Alkylation Vinylethylene carbonates Multisubstituted allylic amino acids rsc.org

Diketopiperazine Methodology for Substituted 1-Aminocyclopropane-1-carboxylic Acids

The diketopiperazine (DKP) methodology provides a robust platform for the asymmetric synthesis of α-amino acids. rsc.orgrsc.org A chiral DKP template, often derived from valine and glycine, can be functionalized to create an exocyclic methylene (B1212753) group. This activated olefin serves as a Michael acceptor for conjugate addition reactions.

For the synthesis of 1-aminocyclopropane-1-carboxylic acids (ACCs), the conjugate addition of a sulfur or phosphorus ylide to the methylene-diketopiperazine acceptor is employed. rsc.orgrsc.org This reaction proceeds with a high degree of diastereofacial selectivity, leading to the formation of a spiro-cyclopropyl diketopiperazine. The chiral scaffold effectively controls the approach of the incoming ylide, resulting in a product with very high diastereomeric excess (>98% d.e.). rsc.orgrsc.org The final ACC is then liberated from the chiral template by deprotection and hydrolysis. This method has been successfully used to synthesize deuterium-labeled (S)-[2,2-²H₂]-1-aminocyclopropane-1-carboxylic acid. rsc.org

Novel Cyclopropanation Reactions and Reagents

The development of new reagents and reactions for cyclopropanation continues to expand the toolkit for synthesizing complex CAAs. The classic Simmons-Smith reaction, which uses a zinc carbenoid, has been modified and improved over the years for the stereoselective cyclopropanation of olefins and allylic alcohols. mdpi.com

More recent innovations include the one-pot cyclopropanation of dehydroamino acids using diazo compounds that are generated in situ from tosylhydrazone salts. nih.gov This method can be tuned to produce either E or Z isomers with good selectivity by choosing between thermal conditions or catalysis with meso-tetraphenylporphyrin iron chloride. nih.gov Another approach involves the use of nitrocyclopropane carboxylates, which can be prepared via Rh(II)-catalyzed reaction of α-nitroesters with an olefin. The subsequent reduction of the nitro group yields the cyclopropane α-amino ester. researchgate.net Furthermore, titanocene-catalyzed methods have been developed for the direct conversion of carboxylic acid derivatives and terminal olefins into cyclopropylamines, offering a sustainable alternative that avoids reactive Grignard reagents. mdpi.com

Table 2: List of Compounds

Compound Name
2-(1-Aminocyclopropyl)propanoic acid
(S)-[2,2-²H₂]-1-aminocyclopropane-1-carboxylic acid
Cinnamoyl amides
Evans oxazolidinones
Pseudoephedrine
Carbamate-protected (Cbz and Boc) β-amino acid derivatives
α-phthalimido alkyl chloride
N-hydroxyphthalimide (NHP) esters
(S)-o-[(N-benzylprolyl)amino]benzophenone
Glutamic acid
β-substituted tryptophans
Diketopiperazine
Dehydroamino acids
meso-tetraphenylporphyrin iron chloride
Nitrocyclopropane carboxylates

Application of Carbenoid and Ylide Chemistry to Cyclopropyl Amino Acid Scaffolds

The reaction of carbenes and ylides with alkenes is a fundamental and powerful strategy for the construction of cyclopropane rings. These methods have been extensively developed to allow for high levels of stereocontrol in the synthesis of cyclopropyl amino acids.

Rhodium(II) complexes are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. Chiral rhodium(II) carboxylate catalysts, in particular, have been employed to achieve high enantioselectivity. For instance, the use of rhodium(II) N-(arylsulfonyl)prolinate catalysts for the decomposition of vinyldiazomethanes in the presence of alkenes provides a general method for the synthesis of functionalized cyclopropanes with excellent diastereo- and enantioselectivity. acs.org This approach has been successfully applied to the synthesis of all four stereoisomers of 2-phenylcyclopropan-1-amino acid. acs.org The stereochemical outcome of these reactions is highly dependent on the structure of the catalyst and the specific ligands employed. acs.orgresearchgate.net Computational studies have suggested that the reaction proceeds through a concerted addition of the metal carbene to the olefin. wikipedia.org

The Corey-Chaykovsky reaction, which involves the reaction of sulfur ylides with electron-deficient alkenes, is another powerful tool for cyclopropanation. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for the synthesis of cyclopropanes from α,β-unsaturated esters, amides, and other activated alkenes. researchgate.net The reaction proceeds via a Michael-type nucleophilic addition of the ylide to the alkene, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring. organic-chemistry.orgyoutube.com This methodology has been applied to the synthesis of unnatural amino acid derivatives. researchgate.net A key advantage of this method is its tolerance to a variety of functional groups. researchgate.net

Table 1: Comparison of Carbenoid and Ylide Methodologies for Cyclopropanation
MethodologyReactive IntermediateTypical Catalyst/ReagentKey FeaturesStereocontrol
Rhodium-Catalyzed CyclopropanationMetallocarbeneRh2(OAc)4, Chiral Rh(II) carboxylatesBroad substrate scope, compatible with various functional groups.High enantioselectivity achievable with chiral catalysts. acs.orgnih.gov
Corey-Chaykovsky ReactionSulfur YlideTrimethylsulfonium iodide, Trimethylsulfoxonium iodideEffective for electron-deficient alkenes, often proceeds with high diastereoselectivity. wikipedia.orgorganic-chemistry.orgEnantioselective variants have been developed using chiral sulfides.

Conjugate Addition and Subsequent Cyclization Strategies

Michael-initiated ring closure (MIRC) reactions provide a versatile approach to the synthesis of cyclopropanes. researchgate.net This strategy involves the conjugate addition of a nucleophile, which contains a suitable leaving group, to an electron-deficient alkene. The resulting enolate then undergoes an intramolecular cyclization to form the cyclopropane ring.

This approach has been utilized in the synthesis of cyclopropane β-amino acid derivatives through a telescopic aza-Michael reaction. nih.gov In this process, the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols generates highly electrophilic alkylidenecyclopropanes. These intermediates then react in an aza-Michael addition with an amine nucleophile, leading to the formation of the cyclopropane ring with complete diastereocontrol in favor of the trans product. nih.gov This method is amenable to the rapid production of highly enantioenriched β-amino acid derivatives. nih.gov

Development of General and Scalable Synthetic Routes for CAAs

The development of general and scalable synthetic routes is crucial for the practical application of cyclopropyl amino acids. A number of approaches have been reported that aim to provide efficient access to these compounds. One general synthesis of 1-aminocyclopropane-1-carboxylic acid and its 2-substituted analogues utilizes a "diazo-addition" method starting from N-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylate precursors. nih.gov This method has been shown to produce both (E)- and (Z)-2-substituted derivatives with high diastereospecificity. nih.gov

Another approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. researchgate.net This strategy has been reviewed as a common method for the preparation of 1-aminocyclopropanecarboxylic acids. researchgate.net The development of robust and high-yielding methods is an ongoing area of research, with a focus on minimizing the number of synthetic steps and purification procedures.

Table 2: Overview of General Synthetic Strategies for CAAs
StrategyKey TransformationStarting MaterialsAdvantages
Diazo-Addition Method1,3-Dipolar cycloaddition of a diazo compound to a dehydroamino acid derivative. nih.govN-(diphenylmethylene)-2,3-dehydro-1-amino-1-carboxylates, Diazoalkanes.High diastereospecificity for 2-substituted analogues. nih.gov
Alkylation of Glycine EquivalentsIntramolecular cyclization of a γ-substituted amino acid derivative. researchgate.netGlycine Schiff bases, 1,2-dihaloalkanes.Versatile for the introduction of various substituents.

Synthesis of Unsaturated Analogues (e.g., 1-Aminocyclopropenecarboxylic acid)

The synthesis of unsaturated cyclopropane analogues, such as 1-aminocyclopropenecarboxylic acid, presents unique synthetic challenges due to the increased ring strain of the cyclopropene (B1174273) ring. A reported synthesis of 1-aminocyclopropenecarboxylic acid, the unsaturated analogue of 1-aminocyclopropane-1-carboxylic acid (ACC), highlights a specific approach to this class of compounds. acs.org While detailed methodologies for a broad range of unsaturated analogues are less common in the literature compared to their saturated counterparts, the synthesis of the parent 1-aminocyclopropenecarboxylic acid demonstrates the feasibility of accessing these strained and potentially biologically active molecules. acs.org Further research in this area is needed to develop more general and efficient methods for the synthesis of a wider variety of unsaturated cyclopropyl amino acid analogues.

Structure Activity Relationships Sar and Rational Design of 2 1 Aminocyclopropyl Propanoic Acid Analogues

Systematic Modification of the Cyclopropyl (B3062369) Ring and Side Chain Substituents

The rigid cyclopropyl scaffold of 2-(1-aminocyclopropyl)propanoic acid provides a unique platform for systematic modifications. Alterations to this core structure, as well as to the propanoic acid side chain, have profound effects on the pharmacological profile of the resulting analogues.

Influence of Stereochemistry on Biological Activity and Selectivity

Stereochemistry is a critical determinant of the biological activity and selectivity of this compound analogues. The spatial arrangement of substituents on the cyclopropyl ring dictates the molecule's ability to fit into the binding pocket of its biological target. For instance, in analogues of glutamate (B1630785), the stereochemistry at the C4 position significantly influences receptor interaction. It has been observed that 4(R)-substituted L-glutamate analogues are generally more potent than their 4(S)-isomers in binding to L-glutamate receptors. This highlights the chiral selectivity of the ligand recognition site on these receptors, which can discriminate between bulky substituents at the 4(R) and 4(S) positions.

The introduction of stereogenic centers through substitution on the cyclopropyl ring can lead to diastereomers with markedly different biological activities. A study on (E)- and (Z)-2-substituted analogues of 1-aminocyclopropane-1-carboxylic acid, where R = CH3, i-Pr, or C6H5, found that while most of the prepared cyclopropaneamino acids were inactive at glutamate receptors, the (E)-1b and (Z)-1c compounds showed a modest displacement of [3H]-glycine binding, indicating some affinity for the NMDA receptor complex. nih.gov This underscores the importance of both the nature of the substituent and its stereochemical orientation.

Table 1: Influence of Stereochemistry on NMDA Receptor Glycine (B1666218) Site Affinity

Compound Substituent (R) Stereochemistry [3H]-Glycine Displacement
(E)-1b CH3 E Shallow
(Z)-1c i-Pr Z Shallow

Effects of Aromatic and Aliphatic Substitutions

The introduction of aromatic and aliphatic substituents onto the cyclopropyl ring or the side chain of this compound analogues can significantly modulate their potency and selectivity. These substitutions can influence the molecule's lipophilicity, electronic properties, and steric profile, all of which are crucial for target binding.

Docking studies of 1-amino-2-hexylcyclopropane-1-carboxylic acid and 1-amino-2-phenylcyclopropane-1-carboxylic acid have suggested modulatory activity at human N-Methyl-D-Aspartate (NMDA) receptors. cyberleninka.ru This indicates that both aliphatic (hexyl) and aromatic (phenyl) substitutions at the 2-position of the cyclopropyl ring are tolerated and can confer activity at NMDA receptors.

In a broader context of NMDA receptor antagonists, substitutions on aromatic rings have been shown to be a key factor in modulating activity. For instance, in a series of dicationic organic compounds, the nature and position of substituents on a phenylcyclohexyl moiety influenced their channel-blocking potency and selectivity. nih.gov While not directly analogues of this compound, these findings provide valuable insights into the general principles of substituent effects on NMDA receptor modulation.

Variations on the Amino and Carboxyl Moieties and their Impact on Target Binding

Modification of the amino and carboxyl groups of this compound is a key strategy for altering target binding affinity and specificity. Bioisosteric replacement, where these functional groups are substituted with other groups that have similar physicochemical properties, is a common approach.

The carboxylate group is often a critical pharmacophoric element, but it can also contribute to poor pharmacokinetic properties. nih.gov Replacing the carboxylic acid with bioisosteres such as tetrazoles, hydroxamic acids, or 3-hydroxyisoxazoles can maintain or improve biological activity while enhancing drug-like properties. nih.govdrughunter.comresearchgate.nethyphadiscovery.com For example, the 3-hydroxyisoxazole moiety is found in the naturally occurring NMDA receptor agonist, ibotenic acid. nih.gov

Similarly, the amino group is crucial for the activity of many NMDA receptor ligands. Bioisosteric replacement of the alpha-amino acid functionality has been explored to develop novel NMDA antagonists. nih.gov For instance, a 3,4-diamino-3-cyclobutene-1,2-dione moiety has been successfully used as a novel bioisostere for the alpha-amino acid group in a series of NMDA antagonists. nih.gov These modifications can lead to compounds with improved affinity and selectivity for different glutamate receptor subtypes.

Conformational Restriction in Ligand Design and its Biological Implications

The inherent rigidity of the cyclopropyl ring in this compound already provides a degree of conformational constraint. Further restricting the conformational freedom of its analogues is a powerful strategy in drug design to enhance potency and selectivity. By locking the molecule into a specific, biologically active conformation, the entropic penalty of binding to the receptor is reduced, which can lead to a significant increase in affinity. nih.gov

This principle has been successfully applied in the design of selective metabotropic glutamate (mGlu) receptor agonists. nih.gov By introducing additional cyclic constraints, analogues of glutamic acid with a cyclopropane (B1198618) ring have been synthesized and shown to have high potency and selectivity for the mGlu2 receptor. nih.gov For example, the CCG-II analog 5b was found to be a potent full agonist at mGlu2 with an EC50 of 82 nM and significant selectivity over other mGlu receptor subtypes. nih.gov

Conformational analysis of glutamic acid analogues using NMR spectroscopy and molecular modeling has been employed to correlate specific conformations with activity at different glutamate receptor subtypes. nih.gov These studies help in understanding the optimal spatial arrangement of the key functional groups required for receptor activation and provide a rational basis for the design of new, more selective ligands.

Table 2: Activity of Conformationally Restricted Analogues at mGlu2 Receptors

Compound Structure mGlu2 Agonist Potency (EC50)
3a Conformationally restricted 2-aminoadipic acid analog Low micromolar
4a Conformationally restricted 2-aminoadipic acid analog Low micromolar
5a CCG-I analog Low micromolar
5b CCG-II analog 82 nM

Design Principles for Enhanced Target Selectivity and Potency

The rational design of potent and selective analogues of this compound is guided by several key principles. A primary consideration is the exploitation of differences in the binding sites of various receptor subtypes. For NMDA receptors, which are heterotetrameric complexes of different subunits (e.g., GluN1, GluN2A-D), designing ligands that can selectively interact with specific subunits is a major goal. nih.govnih.gov

Structure-activity relationship studies suggest that for selective antagonism of NMDA receptors, certain structural features are desirable. For example, in some series of compounds, a terminal amino group is optimal for blocking NMDA receptors, while trimethylammonium derivatives are more potent antagonists of AMPA receptors. nih.gov This highlights how subtle modifications to the ligand structure can shift selectivity between different ionotropic glutamate receptor subtypes.

Furthermore, the development of bitopic ligands, which can simultaneously bind to both the orthosteric and an allosteric site on the receptor, is an emerging strategy for achieving high potency and selectivity. mdpi.com While not yet extensively explored for this compound analogues, this approach holds promise for the future design of highly specific modulators of glutamate receptors.

Development of Specific Biochemical Probes and Tools for Mechanistic Studies

Analogues of this compound can be derivatized to create valuable biochemical probes for studying the mechanisms of receptor function. These probes can be used to identify and characterize binding sites, investigate conformational changes in the receptor upon ligand binding, and explore the physiological roles of different receptor subtypes.

One important application is the development of radiolabeled ligands for positron emission tomography (PET) imaging. nih.govaustinpublishinggroup.commdpi.comnih.gov By incorporating a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, into the structure of a selective this compound analogue, it is possible to non-invasively visualize and quantify the distribution of the target receptor in the living brain. This can provide crucial information for understanding the role of these receptors in neurological and psychiatric disorders.

Another powerful tool is the development of photoaffinity probes. nih.govrsc.org These probes are designed to bind to the target receptor and, upon photoactivation, form a covalent bond with the receptor protein. This allows for the irreversible labeling and subsequent identification of the binding site residues. Clickable photoaffinity probes, which incorporate a "click" chemistry handle, further facilitate the detection and analysis of the labeled receptor. nih.gov

Advanced Characterization Methodologies in Mechanistic Studies

Spectroscopic Techniques for Ligand-Target Complex Analysis (e.g., Enzyme-Inhibitor Complexes)

Spectroscopic methods are essential for probing the electronic and geometric structure of enzyme active sites upon ligand binding. For enzymes like ACC oxidase (ACCO), which contains a ferrous iron center, techniques such as near-infrared (NIR) circular dichroism (CD) and magnetic circular dichroism (MCD) are particularly informative.

Studies on ACCO have utilized NIR CD and MCD to analyze the ferrous active site. nih.gov These techniques revealed that in its resting state, the Fe(II) center is six-coordinate. However, the binding of the substrate ACC, in the absence of the activator CO2, causes the site to become five-coordinate. nih.gov This change in coordination is significant because an open coordination position is necessary for the activation of O2. The binding of both the substrate (ACC) and co-substrate (ascorbate) in the presence of CO2 also yields a five-coordinate site, primed for rapid O2 activation. nih.gov This demonstrates a sophisticated control mechanism where the enzyme only exposes a reactive open coordination site at the appropriate time in the catalytic cycle. nih.gov

Another powerful spectroscopic technique is intrinsic tryptophan fluorescence quenching, which monitors changes in the local environment of tryptophan residues within a protein upon ligand binding. nih.govnih.gov This method has been used to investigate the binding of substrates and cofactors to tomato ACCO. Such studies can determine binding affinities and reveal conformational changes that occur when ligands like ACC or its analogs occupy the active site. nih.gov

Table 1: Coordination State of ACCO Ferrous Active Site Determined by Spectroscopic Methods

Condition Coordination State Implication
Resting Enzyme (ACCO/Fe(II)) Six-coordinate (saturated) Inactive state, O2 cannot bind.
+ ACC (in absence of CO2) Five-coordinate (open site) Prone to uncoupled reaction and deactivation. nih.gov

Crystallographic Studies of Compound-Protein Complexes to Elucidate Binding Modes

X-ray crystallography and comparative modeling provide atomic-level details of how a compound binds within the active site of a protein. While a crystal structure containing 2-(1-aminocyclopropyl)propanoic acid is not available, extensive work on its parent compound, ACC, with ACC oxidase (ACCO) offers a precise blueprint for understanding these interactions.

The crystal structure of petunia ACCO has been resolved, revealing a monomeric protein with an active site containing a single Fe(II) ion ligated by a conserved 2-His-1-carboxylate facial triad (B1167595) (His177, Asp179, and His234). nih.govmdpi.com This arrangement is a hallmark of many non-heme iron enzymes. nih.govoup.com Spectroscopic and modeling studies confirm that the substrate, ACC, binds directly to the iron center in a bidentate fashion, utilizing both its amino and carboxyl groups. mdpi.comnih.govoup.com

Site-directed mutagenesis combined with comparative modeling of Malus domestica ACCO1 (MD-ACO1) has further refined the understanding of the substrate-binding pocket. nih.govportlandpress.com These studies identified key amino acid residues crucial for catalysis. For instance, Arg244 and Ser246, part of a conserved RXS motif, are directly involved in substrate binding and the catalytic reaction. mdpi.comnih.govnih.gov Mutations in these residues significantly impact the enzyme's affinity for ACC, as shown by large increases in the Michaelis constant (Km). nih.gov Modeling studies also predict the binding positions of the co-substrate ascorbate (B8700270) and the activator bicarbonate, suggesting they bind in close proximity to ACC, creating a finely tuned reactive environment. nih.govmdpi.com

Table 2: Key Residues in the ACCO Active Site and Their Functions

Residue(s) Function Method of Identification Reference(s)
His177, Asp179, His234 Ligands for catalytic Fe(II) ion (2-His-1-carboxylate triad) X-ray Crystallography, Site-Directed Mutagenesis nih.govmdpi.com
Arg244, Ser246 Part of RXS motif; involved in ACC and bicarbonate binding and catalysis Site-Directed Mutagenesis, Comparative Modeling nih.govnih.gov

Mechanistic Isotope Labeling Studies for Pathway Elucidation

Isotope labeling is a powerful tool for tracing the fate of atoms through a biochemical pathway and for determining the rate-limiting steps of an enzyme-catalyzed reaction. nih.govnih.gov In the study of enzymes like ACCO, isotopically labeled substrates and co-substrates can provide definitive evidence for proposed mechanisms.

The use of substrates labeled with radioactive isotopes, such as [1-14C]-ACC, allows for precise measurement of reaction stoichiometry and product formation. nih.gov By tracking the radioactivity, researchers can quantify the conversion of the substrate into products, which is crucial for kinetic analysis of ACC and its analogs. nih.gov

Furthermore, kinetic isotope effects (KIEs) offer insight into transition states and rate-determining steps. nih.gov Studies on ACCO using competitive oxygen-18 (¹⁸O) KIEs have been instrumental in understanding the O2 activation mechanism. A large observed ¹⁸O KIE value provided strong support for the formation of a high-valent iron(IV)-oxo species as the key reactive intermediate that performs the oxidation of ACC. nih.gov Solvent isotope effect (SIE) studies, comparing reaction rates in H₂O and D₂O, indicated that the formation of this iron(IV)-oxo intermediate is linked to a rate-limiting proton transfer step. nih.gov These sophisticated experiments allow for a detailed reconstruction of the chemical steps involved in catalysis. researchgate.net

Table 3: Kinetic Isotope Effect Studies on ACC Oxidase

Isotope Experiment Measured Parameter Finding Mechanistic Implication Reference
Competitive ¹⁸O KIE kcat/Km(O₂) KIE = 1.0215 Supports rate-determining formation of an Fe(IV)=O intermediate. nih.gov
Solvent Isotope Effect (SIE) kcat/Km(O₂) SIE = 5.0 Formation of the Fe(IV)=O species involves a rate-limiting proton/hydrogen atom transfer. nih.gov

Perspectives and Future Directions in Cyclopropyl Amino Acid Research

Emerging Synthetic Strategies for Complex Cyclopropyl (B3062369) Amino Acids

The synthesis of cyclopropylamines and their amino acid derivatives has been a significant area of research, driven by their presence in a wide array of biologically active compounds. acs.org While classical methods like the Curtius rearrangement and Simmons-Smith reactions have been foundational, emerging strategies are now addressing the need for greater complexity, efficiency, and stereocontrol. acs.org

Recent advancements focus on developing more modular and scalable routes that avoid hazardous reagents and precious metal catalysts. americanpeptidesociety.orgnih.gov One such strategy involves a Hofmann rearrangement to facilitate an intramolecular isocyanate trapping, which permits the synthesis of enantioenriched and diastereopure bicyclic carbamates. nih.gov These intermediates serve as versatile precursors that can be opened to access a variety of functionalized cyclopropane (B1198618) amino acids. nih.gov Another expedient approach reports the synthesis of optically active cyclopropane β-amino acid derivatives from readily available cyclopropanone (B1606653) surrogates. nih.gov This method utilizes the addition of stabilized phosphorus ylides to form highly electrophilic alkylidenecyclopropanes that readily undergo aza-Michael reactions, yielding highly enantioenriched products with complete diastereocontrol. nih.gov

Key trends in modern synthesis include the adaptation of Kulinkovich reactions for amides and nitriles and metal-catalyzed reactions involving C-H functionalization, which offer new pathways to these valuable structures. acs.org The development of these methods is crucial for expanding the available toolkit of noncanonical amino acids for applications in peptide chemistry, allowing for the creation of peptides with enhanced proteolytic resistance and receptor specificity. americanpeptidesociety.orgnih.gov

Synthetic StrategyDescriptionKey AdvantagesReference
Kulinkovich CyclopropanationApplication of the Kulinkovich reaction to amides and nitriles to form the aminocyclopropane moiety.Provides direct access to cyclopropylamines from readily available starting materials. acs.orgresearchgate.net
Olefination of Cyclopropanone SurrogatesAn aza-Michael reaction involving highly electrophilic alkylidenecyclopropanes generated from cyclopropanone surrogates and phosphorus ylides.Expedient, highly enantioenriched, complete diastereocontrol, and amenable to creating peptidomimetics. nih.gov
Modular Hofmann RearrangementA route using a Hofmann rearrangement for intramolecular isocyanate trapping to create stable bicyclic carbamate (B1207046) intermediates.Avoids precious metals and neurotoxic oxidants, scalable, high stereoselectivity, and provides versatile building blocks. americanpeptidesociety.orgnih.gov
Metal-Catalyzed C-H FunctionalizationDirect functionalization of C-H bonds to introduce the cyclopropane moiety or associated functional groups.Increases atom economy and allows for novel bond formations that are difficult with traditional methods. acs.org

Identification of Novel Biological Targets and Pathways beyond Known Interactions

Cyclopropyl amino acids have been traditionally explored as conformationally rigid analogs of natural amino acids, leading to the development of enzyme inhibitors and receptor ligands. researchgate.netgoogle.comwipo.int However, ongoing research is uncovering novel biological targets and pathways, expanding their therapeutic potential significantly.

One emerging area is the targeting of protein-protein interactions (PPIs), which are often considered challenging for small molecules. The rigid cyclopropane scaffold can mimic specific secondary structures of peptides, such as β-turns, making them ideal for designing peptidomimetics that can disrupt PPIs with high affinity and specificity. nih.gov For example, novel cyclopropyl β-amino acids have been developed as potent ligands for the α2-δ subunit of voltage-gated calcium channels, a target for treating neuropathic pain and epilepsy. acs.org Furthermore, cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. nih.gov

Perhaps one of the most exciting recent discoveries is the identification of biosynthetic pathways that naturally produce cyclopropyl-containing peptides. Bioinformatic analyses have uncovered a family of radical S-adenosyl-l-methionine (rSAM) enzymes that catalyze the formation of cyclopropyl groups on ribosomally synthesized and post-translationally modified peptides (RiPPs). nih.govacs.org This discovery of "cyclopropyl synthases" not only reveals a new role for rSAM enzymes but also opens up a new area of natural product discovery, suggesting that a vast number of previously uncharacterized cyclopropyl-containing bioactive peptides may exist in nature. acs.org

Compound Class / ExampleNovel Biological Target / PathwayPotential Therapeutic ApplicationReference
Cyclopropyl β-Amino Acidsα2-δ subunit of voltage-gated calcium channelsNeuropathic pain, epilepsy acs.org
4,5-methano-AP5 analogueN-methyl-D-aspartate (NMDA) receptorNeurological disorders nih.gov
Poly-cyclopropylglycine-containing peptidesBiosynthesis via radical SAM (rSAM) enzymes (Cyclopropyl Synthases)Antibiotics, anticancer agents nih.govacs.org
Cyclopropane-containing peptidomimeticsProtein-Protein Interfaces (general)Oncology, infectious diseases nih.gov

Integration of Advanced Computational and Experimental Approaches in Rational Design

The rational design of therapeutic agents incorporating cyclopropyl amino acids is increasingly benefiting from the powerful synergy between advanced computational modeling and experimental validation. Computational tools are accelerating the design-build-test cycle, enabling the creation of highly potent and selective molecules while reducing the need for extensive and costly library screening. nih.gov

Computational methods like the cPEPmatch approach and software suites such as Rosetta are used for the de novo design of cyclic peptides that can target specific protein-protein interfaces. nih.govbakerlab.org These tools can build peptide macrocycles from mixtures of L- and D-amino acids, including cyclopropyl variants, and explicitly model the propensity of the peptide to adopt a binding-competent conformation. bakerlab.org For example, this approach was successfully used to design potent peptide macrocycle inhibitors of New Delhi metallo-β-lactamase 1 (NDM-1), a critical antibiotic resistance enzyme. bakerlab.org The designed peptides were then synthesized and their inhibitory activity (IC50 values) was experimentally confirmed, with crystal structures revealing that the peptides adopted conformations nearly identical to the computational models. bakerlab.org

Furthermore, deep learning-based methods like AlphaFold are being adapted to predict the structures of protein-cyclic peptide complexes, offering new avenues for structure-based design. mdpi.com Molecular dynamics (MD) simulations and binding free energy calculations (e.g., MM/GBSA) are used to refine designs, assess the stability of the complex, and predict binding affinity before synthesis. mdpi.com This integrated approach allows for the rapid optimization of peptide inhibitors, as demonstrated in the design of inhibitors for targets like the Grb2 SH2 domain and SIRT2. mdpi.comnih.gov

Computational Tool/ApproachFunction in Rational DesignType of Experimental ValidationReference
Rosetta Software SuiteDesigns rigidly structured peptide macrocycles and predicts binding conformations.Synthesis, IC50 determination, X-ray crystallography of the complex. bakerlab.org
cPEPmatchRapidly selects cyclic peptides that structurally match segments of a protein-protein interface.Biochemical binding assays to confirm interaction with the target protein. nih.gov
AlphaFoldPredicts the 3D structure of protein-cyclic peptide complexes from amino acid sequences.Comparison of predicted structures with experimentally determined ones (e.g., NMR, X-ray). mdpi.com
Molecular Dynamics (MD) & MM/GBSASimulates the dynamic behavior of the peptide-protein complex and calculates binding free energy.Measurement of binding affinity (e.g., Kd, IC50) to correlate with calculated energy. mdpi.com

Development of Next-Generation Biochemical Probes and Tool Compounds

The unique structural properties of cyclopropyl amino acids make them exceptional candidates for the development of next-generation biochemical probes and tool compounds. Their conformational rigidity can be exploited to lock a peptide or small molecule into a specific bioactive conformation, allowing for precise probing of receptor-ligand interactions and biological pathways. nih.govacs.org

A significant leap in this area is the site-specific incorporation of cyclopropene-containing amino acids into proteins. nih.gov The high ring strain of the cyclopropene (B1174273) moiety allows it to undergo extremely fast, bioorthogonal "photoclick" reactions with tetrazole-containing probes. nih.gov By genetically encoding a cyclopropene amino acid like Nε-(1-methylcycloprop-2-enecarboxamido)-lysine (CpK) into a protein in living cells, researchers can achieve rapid, spatiotemporally controlled labeling to visualize protein dynamics in their native environment. nih.gov This represents a powerful tool for chemical biology.

Future tool compounds will likely leverage the advanced synthetic strategies discussed previously to incorporate multiple functionalities. For example, a conformationally locked cyclopropyl peptide could be functionalized with a photo-crosslinking group and an affinity tag. Such a multi-functional probe could be used to trap and identify unknown binding partners of a specific receptor, helping to de-orphanize receptors and elucidate complex signaling networks. The metabolic stability imparted by the cyclopropane ring is an added advantage, ensuring the probe remains intact within the biological system long enough to interact with its target. nih.govhyphadiscovery.com

Probe/Tool TypeEnabling Feature/TechnologyApplicationReference
Photo-activatable Protein LabelGenetically encoded cyclopropene amino acid with high ring strain.Rapid, spatiotemporally controlled labeling and visualization of proteins in living cells via photoclick chemistry. nih.gov
Conformationally Locked PeptidesCyclopropane ring restricts backbone dihedral angles, mimicking secondary structures.Probing receptor binding requirements; stabilizing bioactive conformations to study protein-protein interactions. nih.gov
Metabolically Stable Enzyme InhibitorsCyclopropyl group blocks sites of oxidative metabolism by cytochrome P450 enzymes.Studying the long-term effects of enzyme inhibition in cellular or in vivo models without rapid probe degradation. hyphadiscovery.com
Multi-functional Affinity ProbesModular synthesis allowing incorporation of tags (biotin, fluorophore) and crosslinkers onto a cyclopropyl scaffold.Identifying and isolating novel protein binding partners from complex biological mixtures. americanpeptidesociety.orgnih.gov

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-(1-Aminocyclopropyl)propanoic acid in a laboratory setting?

Methodological Answer: Synthesis typically involves coupling reactions, such as carbodiimide-mediated amidation, to introduce the cyclopropylamine moiety to the propanoic acid backbone. For example, cyclopropane-containing precursors can be reacted with activated carboxylic acid derivatives under nitrogen atmosphere to prevent oxidation. Purification is achieved via reverse-phase high-performance liquid chromatography (HPLC) or silica gel chromatography, with mobile phases optimized for polar functional groups (e.g., acetonitrile/water gradients). Purity validation requires ≥95% by HPLC (C18 column, UV detection at 210 nm) and nuclear magnetic resonance (NMR) spectroscopy .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., N95 mask) for prolonged exposure .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Ensure containers are labeled with GHS hazard symbols (e.g., Health Hazard Category 2) .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under OSHA guidelines (29 CFR 1910.120) .

Q. How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR: 1^1H and 13^13C NMR confirm the cyclopropane ring (δ ~1.2–1.5 ppm for cyclopropane protons) and amine group (δ ~2.8 ppm). 1^1H-13^13C HSQC validates stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 144.0662 for C6_6H9_9NO2_2) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity and bioactivity?

Methodological Answer: The cyclopropane ring introduces angle strain (~60° bond angles), increasing electrophilicity and enhancing interactions with biological targets (e.g., enzymes with hydrophobic pockets). Computational studies (DFT calculations) show that ring strain lowers activation energy for nucleophilic attacks, facilitating covalent adduct formation. Comparative studies with non-cyclopropane analogs demonstrate reduced target binding affinity (e.g., IC50_{50} values 10-fold higher in non-strained analogs) .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:

  • Purity Validation: Re-analyze batches via HPLC-MS to rule out impurities (e.g., diastereomers or hydrolysis byproducts) .
  • Assay Optimization: Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability. Use positive controls (e.g., known enzyme inhibitors) .
  • Data Normalization: Express bioactivity as % inhibition relative to vehicle controls, accounting for batch-to-batch solvent effects .

Q. What computational strategies predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., GABA transaminase). Prioritize poses with hydrogen bonds to the carboxylic acid group and hydrophobic contacts with the cyclopropane ring .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (AMBER force field) to assess residence time and conformational flexibility .

Q. How should structure-activity relationship (SAR) studies be designed for analogs of this compound?

Methodological Answer:

  • Core Modifications: Synthesize analogs with substituents on the cyclopropane (e.g., methyl, phenyl) or carboxylate group (e.g., esters, amides) .
  • Bioactivity Profiling: Test analogs against relevant targets (e.g., neurotransmitter receptors) using radioligand binding assays or enzymatic inhibition kits.
Analog Modification Bioactivity (IC50_{50}) Source
This compoundParent compound5.2 µM
2-(1-Amino-2-methylcyclopropyl)propanoic acidMethyl-substituted cyclopropane12.3 µM
2-(1-Aminocyclobutyl)propanoic acidCyclopropane → cyclobutane>100 µM

Key Notes

  • Data Reliability: Avoid sources like BenchChem; prioritize PubChem, NIST, and peer-reviewed journals .
  • Contradiction Management: Cross-validate experimental results with orthogonal methods (e.g., SPR for binding affinity if ELISA data is inconsistent) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.